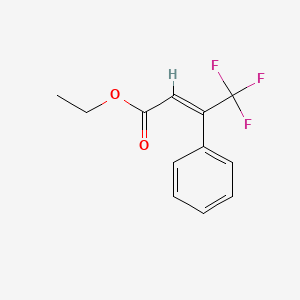

ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate

Description

Properties

Molecular Formula |

C12H11F3O2 |

|---|---|

Molecular Weight |

244.21 g/mol |

IUPAC Name |

ethyl (E)-4,4,4-trifluoro-3-phenylbut-2-enoate |

InChI |

InChI=1S/C12H11F3O2/c1-2-17-11(16)8-10(12(13,14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ |

InChI Key |

SNOHGJYJJUSAKS-CSKARUKUSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(\C1=CC=CC=C1)/C(F)(F)F |

Canonical SMILES |

CCOC(=O)C=C(C1=CC=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Horner-Wadsworth-Emmons (HWE) Reaction

The most common and efficient method for synthesizing ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate involves the Horner-Wadsworth-Emmons reaction. This approach uses a trifluoromethylated phosphonate ester and an aromatic aldehyde to form the α,β-unsaturated ester with high (E)-selectivity.

- Reactants: Triethyl phosphonoacetate or its trifluoromethylated analog and benzaldehyde derivatives.

- Conditions: Base such as potassium carbonate or sodium hydride in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Outcome: High yields (~90%) of the (E)-isomer with excellent stereocontrol.

A study reported the synthesis of ethyl (E)-4,4,4-trifluoro-3-phenylbut-2-enoate via HWE reaction using triethyl phosphonoacetate and trifluoromethylated ketone precursors, achieving nearly quantitative yields and confirmed (E)-configuration by crystallography.

Crossed Aldol Condensation Followed by Esterification

Another pathway involves the crossed aldol reaction between trifluoromethyl-containing cyclic imides and aromatic aldehydes, followed by esterification to yield the target compound.

- Formation of β-hydroxy intermediates via aldol reaction.

- Acid-catalyzed dehydration to form the α,β-unsaturated system.

- Esterification using ethanol under acidic conditions.

A study utilizing 3-phenylpropionaldehyde and trifluoromethylated imides in the presence of hexamethylphosphoramide (HMPA) and THF yielded this compound in 57% isolated yield after chromatographic purification.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions have been employed to synthesize related α,β-unsaturated esters with trifluoromethyl groups.

- Use of palladium acetate, triphenylphosphine, and potassium carbonate in DMF.

- Coupling of halogenated aromatic precursors with ethyl acrylate derivatives.

- Moderate to high yields with good stereoselectivity.

This method provides an alternative route allowing functional group tolerance and structural diversification.

Carbodiimide-Mediated Coupling

In some protocols, carbodiimide reagents such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) are used to activate carboxylic acid precursors for coupling with amines or alcohols, facilitating the formation of ester linkages.

- Reaction in THF at 0 °C to 60 °C.

- Use of additives like 1-hydroxybenzotriazole (HOBt) to improve yield and reduce side reactions.

- Work-up involving aqueous washes and chromatographic purification.

This approach is useful for synthesizing ester derivatives structurally related to this compound and can be adapted for direct ester formation.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, benzaldehyde, base (K₂CO₃/NaH), THF/DMF | 90-97 | High (E-isomer) | Most efficient, widely used |

| Crossed Aldol + Esterification | CF3-imide, 3-phenylpropionaldehyde, HMPA, THF, acid quench | 57 | Moderate | Moderate yield, multi-step |

| Pd-Catalyzed Coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, halogenated aromatics | 70-85 | Good | Versatile, allows functional group tolerance |

| Carbodiimide-Mediated Coupling | EDCI, HOBt, Et3N, THF, 0-60 °C | 80-90 | Not stereoselective | Useful for ester formation, mild conditions |

Research Results and Analysis

- The Horner-Wadsworth-Emmons reaction remains the gold standard for synthesizing this compound due to its high yield and stereoselectivity.

- Crossed aldol reactions provide an alternative but often require additional purification steps and yield lower amounts of the desired product.

- Transition metal-catalyzed methods offer synthetic flexibility but may involve more complex setups and costlier reagents.

- Carbodiimide coupling is valuable for ester formation from acid precursors but is less commonly used for direct synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: Reduction of the ester can yield alcohols, typically using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium ethoxide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate has diverse applications in scientific research:

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Mechanism of Action

The mechanism by which ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.

Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.

Uniqueness

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it more versatile in various applications compared to simpler esters .

Biological Activity

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate is a compound of significant interest in medicinal chemistry and agrochemical research due to its unique structural features, including a trifluoromethyl group and a phenyl group. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₃F₃O₂

- Molecular Weight : Approximately 244.21 g/mol

- Structural Features : The compound contains an ester functional group, a trifluoromethyl group, and an E configuration around the double bond in the prop-2-enoate moiety.

Synthesis

The synthesis of this compound typically involves several methods, including:

- Aldol Reactions : Utilizing trifluoromethyl-containing cyclic imides with various aldehydes.

- Substitution Reactions : Formation of substituted derivatives depending on the nucleophile used.

- Oxidation and Reduction : Conversion to corresponding acids or alcohols through standard organic reactions.

Enzyme Inhibition and Receptor Binding

Preliminary studies suggest that this compound exhibits potential enzyme inhibition and receptor binding properties. The trifluoromethyl group enhances lipophilicity, potentially increasing metabolic stability and facilitating interactions with biological targets.

Pharmacological Potential

Research indicates that compounds with similar structures may possess significant pharmacological activities, including:

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity : Investigations into its use in cancer therapeutics are ongoing, with some analogs demonstrating cytotoxic effects on tumor cell lines.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Interaction with Enzymes : The lipophilic nature allows for better binding to hydrophobic pockets in enzymes.

- Hydrolysis of Ester Group : This can release the active acid form that may interact with various biological targets.

Comparative Analysis

To better understand the unique characteristics of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl (2Z)-3-bromo-3-phenylprop-2-enoate | Contains a bromo group instead of trifluoromethyl | Different reactivity profile due to bromine's properties |

| Ethyl (2Z)-3-chloro-3-phenylprop-2-enoate | Contains a chloro group | Varies in reactivity compared to trifluoromethyl |

| Ethyl (2Z)-3-methyl-3-phenylprop-2-enoate | Lacks halogen substituents | Exhibits different chemical properties due to absence of electronegative groups |

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives exhibited higher antibacterial activity than standard drugs like neomycin against E. coli biofilms .

- Cytotoxicity Assays : Research has shown that certain analogs can inhibit cell proliferation in various cancer cell lines, indicating potential as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.